molecular formula C12H18IN3O2 B2524034 tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 1266114-78-6

tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Cat. No.: B2524034
CAS No.: 1266114-78-6
M. Wt: 363.199
InChI Key: ORCRBWWBEIZCIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a pyrazole moiety, and an iodinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent in the presence of an oxidizing agent.

    Azetidine ring formation: The iodinated pyrazole is reacted with an appropriate azetidine precursor under conditions that promote ring closure, such as heating in the presence of a base.

    tert-Butyl ester formation: Finally, the carboxylate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodinated pyrazole moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the azetidine ring.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products:

  • Substituted pyrazoles
  • Reduced or oxidized derivatives of the azetidine ring
  • Coupled products with various aryl or alkyl groups

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions due to its unique structural features.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

    Biological Probes: Used as a probe in biochemical studies to investigate the function of biological macromolecules.

Industry:

    Material Science: Explored for its potential use in the development of new materials with specific electronic or optical properties.

    Catalysis: Used in the development of new catalytic systems for industrial processes.

Comparison with Similar Compounds

  • tert-Butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
  • tert-Butyl 3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate
  • tert-Butyl 3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate

Comparison:

  • Halogen Substitution: The iodine atom in tert-butyl 3-[(4-iodo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate can be replaced with other halogens (bromine, chlorine, fluorine) to yield similar compounds. The choice of halogen can influence the compound’s reactivity, binding affinity, and overall biological activity.
  • Reactivity: Iodine is a larger and more polarizable halogen compared to bromine, chlorine, and fluorine, which can enhance the compound’s reactivity in nucleophilic substitution and cross-coupling reactions.
  • Biological Activity: The presence of iodine can enhance the compound’s binding affinity to certain biological targets through halogen bonding, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

tert-butyl 3-[(4-iodopyrazol-1-yl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-9(6-15)7-16-8-10(13)4-14-16/h4,8-9H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCRBWWBEIZCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.